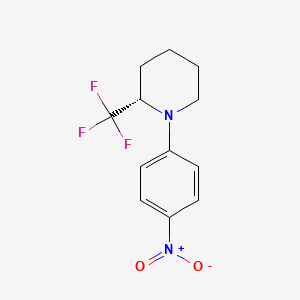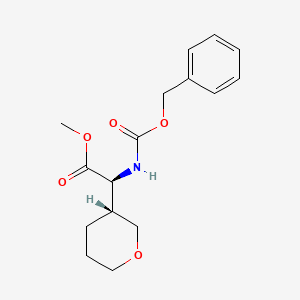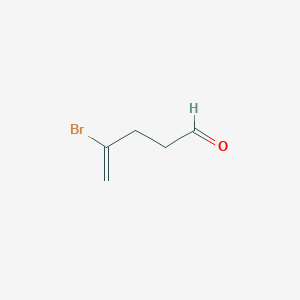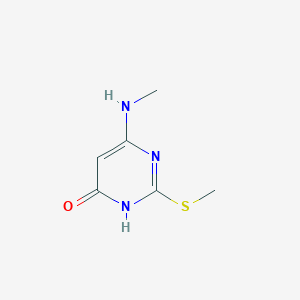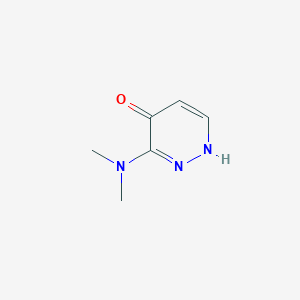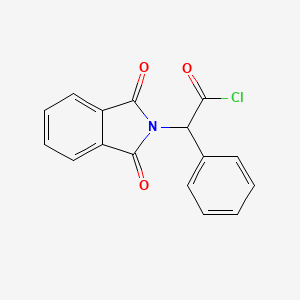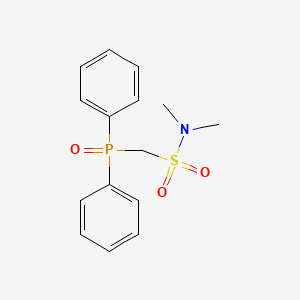![molecular formula C7H7N3O B13104267 1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13104267.png)
1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolo[1,2-d][1,2,4]triazine family, known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one can be synthesized through the rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The synthetic approaches involve high temperatures and long reaction times, often requiring microwave-assisted heating with sodium methoxide or refluxing with triethyl orthoformate and xylene .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one derivatives.
Scientific Research Applications
1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including enzyme inhibition and receptor antagonism.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as tankyrase and stearoyl CoA desaturase . It can also function as an antagonist of receptors like melanin-concentrating hormone receptor (MCH)-R1 and corticotropin-releasing factor receptor 1 (CRF1) . These interactions lead to the modulation of various biological processes, contributing to its therapeutic potential.
Comparison with Similar Compounds
1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one can be compared with other similar compounds in the pyrrolo[1,2-d][1,2,4]triazine family:
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: Similar structure but different regioisomerism, leading to distinct biological activities.
Pyrrolo[1,2-d][1,3,4]oxadiazine: Precursor in the synthesis of pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, with different chemical properties.
Pyrrolo[2,1-f][1,2,4]triazine: Parent moiety of antiviral drugs like remdesivir, showcasing its importance in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1-methyl-3H-pyrrolo[1,2-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C7H7N3O/c1-5-6-3-2-4-10(6)7(11)9-8-5/h2-4H,1H3,(H,9,11) |
InChI Key |
BPWUBHDGRMFISQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)N2C1=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7H-Pyrano[2,3-d]pyrimidine](/img/structure/B13104201.png)

![2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol](/img/structure/B13104222.png)
